2-Morpholin-4-ylpyridin-4-ol
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Overview
Description
2-Morpholin-4-ylpyridin-4-ol is a heterocyclic compound with the molecular formula C9H12N2O2. It features a pyridine ring substituted with a morpholine group at the 2-position and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-ylpyridin-4-ol typically involves the reaction of 2-chloropyridine with morpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the morpholine group. The hydroxyl group can be introduced through subsequent hydrolysis or oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-ylpyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while reduction can produce various morpholine derivatives .
Scientific Research Applications
2-Morpholin-4-ylpyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Morpholin-4-ylpyridin-4-ol involves its interaction with specific molecular targets. The morpholine group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle with similar biological activities.
Piperidine: A six-membered nitrogen heterocycle commonly used in pharmaceuticals.
Pyrrolopyrazine: A nitrogen-containing heterocycle with diverse biological activities
Uniqueness
2-Morpholin-4-ylpyridin-4-ol is unique due to its combination of a morpholine group and a hydroxyl-substituted pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-morpholin-4-yl-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-1-2-10-9(7-8)11-3-5-13-6-4-11/h1-2,7H,3-6H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZHXSYEBJGHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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